molecular formula C30H48O2 B12373364 3|A-Hydroxytaraxast-20-en-16-one

3|A-Hydroxytaraxast-20-en-16-one

Cat. No.: B12373364
M. Wt: 440.7 g/mol
InChI Key: KITFRXICXBNQTD-CIBVFLNMSA-N
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Description

3|A-Hydroxytaraxast-20-en-16-one is a natural compound isolated from the eucalyptol/alcohol extract of Eucalyptus grandis Hill ex Maiden . This compound belongs to the class of triterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3|A-Hydroxytaraxast-20-en-16-one typically involves the extraction from natural sources such as Eucalyptus leaves. The extraction process includes the use of solvents like benzene and alcohol . The compound can also be synthesized through various organic reactions, although detailed synthetic routes are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the collection of Eucalyptus leaves, followed by solvent extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 3|A-Hydroxytaraxast-20-en-16-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the triterpenoid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.

Scientific Research Applications

3|A-Hydroxytaraxast-20-en-16-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3|A-Hydroxytaraxast-20-en-16-one involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. It exerts its effects by binding to specific proteins and altering their function, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 3|A-Hydroxytaraxast-20-en-22-one
  • Lupeol
  • Alpha-amyrin

Comparison: 3|A-Hydroxytaraxast-20-en-16-one is unique due to its specific structural features and biological activities. Compared to similar compounds like lupeol and alpha-amyrin, it has distinct functional groups that contribute to its unique properties. For instance, the presence of a hydroxyl group at the 3-position and a ketone group at the 16-position differentiates it from other triterpenoids .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,2,4a,6a,6b,9,9,12a-octamethyl-1,4,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydropicen-5-one

InChI

InChI=1S/C30H48O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-23,25,31H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,25-,27+,28-,29-,30-/m1/s1

InChI Key

KITFRXICXBNQTD-CIBVFLNMSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC(=O)[C@]2(CC=C1C)C)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)O)C

Origin of Product

United States

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